This compound is classified as a psychoactive substance with potential applications in psychiatric medicine. It is part of a broader class of compounds designed to interact selectively with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and various neuropsychiatric disorders .
The synthesis of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride typically involves several key steps:
The molecular structure of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride can be described as follows:
The compound's stereochemistry plays a crucial role in its biological activity, particularly how it interacts with serotonin receptors .
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride can participate in various chemical reactions:
The mechanism of action for N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride primarily involves its interaction with serotonin receptors:
The physical and chemical properties of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride include:
These properties are critical for formulation into pharmaceutical preparations .
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride has several scientific applications:
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride represents a structurally sophisticated compound featuring a cyclopropane ring fused to a phenylethylamine backbone. This architecture confers unique three-dimensional constraints that enhance receptor binding selectivity and metabolic stability. Cyclopropane-containing compounds have reemerged as key scaffolds in CNS drug discovery due to their ability to modulate monoamine transporters and serotonin receptors with high precision . The hydrochloride salt form improves aqueous solubility and bioavailability, making it suitable for preclinical studies. Its synthesis typically involves reductive amination or N-alkylation of cyclopropyl precursors, as seen in analogous compounds [5] [7].
Cyclopropane rings confer unique pharmacological properties due to:
Historically, cyclopropane motifs appeared in early psychoactive agents like tranylcypromine (TCP), a monoamine oxidase inhibitor. The discovery that TCP derivatives could interact with serotonin receptors spurred development of optimized scaffolds. For example, 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives were identified as high-affinity 5-HT₂c receptor ligands through systematic SAR studies [2] .
Table 1: Evolution of Key Cyclopropane-Containing CNS Agents
Compound | Target | Structural Feature | Historical Significance |
---|---|---|---|
Tranylcypromine (TCP) | MAO enzyme | Unsubstituted cyclopropane | First cyclopropylamine antidepressant (1960s) |
2-PCPMA derivatives | 5-HT₂c receptors | Alkoxy-substituted phenyl ring | Demonstrated Gq-protein bias (2010s) |
Triple reuptake inhibitors | SERT/NET/DAT transporters | N-methylated cyclohexylarylamine | Brain-penetrant antidepressants [1] |
The compound N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine extends this lineage by incorporating dual phenyl rings and N-methylation, balancing lipophilicity (cLogP ~2–3) and blood-brain barrier penetration—properties critical for neuropsychiatric agents [1] [6].
This compound’s primary relevance lies in its interaction with serotonin receptors, particularly 5-HT₂c:
Table 2: Pharmacological Profiles of Key Cyclopropylamine Serotonergic Agents
Compound | 5-HT₂c EC₅₀ (nM) | 5-HT₂b Selectivity (Fold) | β-Arrestin Emax (%) | In Vivo Activity |
---|---|---|---|---|
Lorcaserin | 9 | 100 | 100% | FDA-approved for obesity |
PF-4479745 | 10 | >1000 (no agonism) | 67% | Preclinical candidate |
(+)-15a (N-methyl) | 23 | Not reported | 0% | Gq-biased reference agonist |
(+)-19 (N-benzyl) | 24 | >160 | <25% | Active in amphetamine-hyperactivity model [2] |
Though not directly profiled in the sources, structurally similar cyclohexylarylamines demonstrate potent triple reuptake inhibition:
The phenylcyclopropyl core in N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine may similarly inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, given shared:
Derivatives show compelling in vivo efficacy:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7